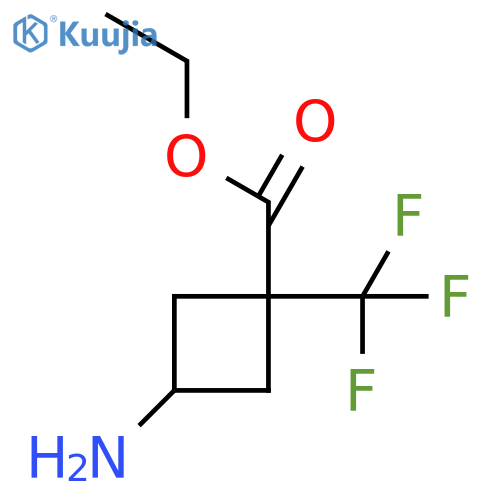Cas no 2580230-85-7 (Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate)

2580230-85-7 structure
商品名:Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-27726935
- ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
- 2580230-85-7
- Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
-
- インチ: 1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-5(12)4-7/h5H,2-4,12H2,1H3
- InChIKey: DCNAAQFCSGPKCC-UHFFFAOYSA-N
- ほほえんだ: FC(C1(C(=O)OCC)CC(C1)N)(F)F
計算された属性
- せいみつぶんしりょう: 211.08201311g/mol
- どういたいしつりょう: 211.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 52.3Ų
Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27726935-10.0g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 10.0g |
$8889.0 | 2025-03-19 | |
| Enamine | EN300-27726935-0.05g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 0.05g |
$1737.0 | 2025-03-19 | |
| Enamine | EN300-27726935-0.25g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 0.25g |
$1902.0 | 2025-03-19 | |
| Enamine | EN300-27726935-2.5g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 2.5g |
$4052.0 | 2025-03-19 | |
| Enamine | EN300-27726935-0.1g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 0.1g |
$1819.0 | 2025-03-19 | |
| Enamine | EN300-27726935-0.5g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 0.5g |
$1984.0 | 2025-03-19 | |
| Enamine | EN300-27726935-5.0g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 5.0g |
$5995.0 | 2025-03-19 | |
| Enamine | EN300-27726935-5g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 5g |
$5995.0 | 2023-09-10 | ||
| Enamine | EN300-27726935-1g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 1g |
$2068.0 | 2023-09-10 | ||
| Enamine | EN300-27726935-1.0g |
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate |
2580230-85-7 | 95.0% | 1.0g |
$2068.0 | 2025-03-19 |
Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
2580230-85-7 (Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate) 関連製品
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
